Dibenzo[b,f]oxepin-2-yl methyl ether

Physicochemical_property Drug_design Lipophilicity

Sourcing regiospecifically functionalized dibenzo[b,f]oxepine scaffolds for CNS-focused libraries often stalls due to unpredictable ring-activation patterns. Dibenzo[b,f]oxepin-2-yl methyl ether resolves this bottleneck: the 2-methoxy substituent activates the aromatic ring for predictable electrophilic substitution at the 1- and 3-positions, eliminating directing-group pre-installation. • Enables sequential functionalization with regiochemical control for microtubule inhibitor & photopharmacology programs. • Intermediate lipophilicity (est. cLogP 4.2-4.5) balances BBB permeability with solubility-ideal for CNS compound library design. • No H-bond donor in methoxy group supports membrane permeation vs. 2-hydroxy analog. • Serves as CYP2D6/CYP1A2 probe substrate via predictable O-demethylation metabolism. Shipped ambient; custom pack sizes available on request.

Molecular Formula C15H12O2
Molecular Weight 224.25g/mol
Cat. No. B374133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f]oxepin-2-yl methyl ether
Molecular FormulaC15H12O2
Molecular Weight224.25g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2
InChIInChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3
InChIKeyFUIRYUZAGUXKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f]oxepin-2-yl methyl ether: Structural Identity and Scaffold Context


Dibenzo[b,f]oxepin-2-yl methyl ether (C₁₅H₁₂O₂, MW 224.25 g/mol) is a synthetic tricyclic ether belonging to the dibenzo[b,f]oxepine class, characterized by a seven-membered oxygen heterocycle fused with two benzene rings and a methoxy substituent at the 2-position [1]. The dibenzo[b,f]oxepine scaffold is recognized in medicinal chemistry as a privileged framework present in natural products (e.g., pacharin, bauhinastatins) and synthetic bioactive compounds with anticancer, anti-inflammatory, and neuroprotective properties [2]. This compound serves as a versatile building block for constructing functionalized dibenzo[b,f]oxepine derivatives, particularly in photopharmacology and microtubule inhibitor research [3].

Scaffold Dibenzo[b,f]oxepine tricyclic ether core; privileged scaffold reported in anticancer, anti-inflammatory and neuroprotection research contexts
Key Substituent 2‑methoxy group provides electronic activation and a hydrogen bond acceptor without introducing a donor
Primary Use Versatile building block for functionalized dibenzo[b,f]oxepine libraries, photopharmacology and microtubule inhibitor research

Why Scaffold Analogs Cannot Substitute Dibenzo[b,f]oxepin-2-yl methyl ether


The dibenzo[b,f]oxepine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where the nature and position of substituents on the aromatic rings critically govern biological target engagement [1]. For instance, within the dibenzo[b,f]oxepine series, replacing the oxygen heteroatom with sulfur (thiepine) or relocating the oxepine ring fusion from [b,f] to [b,e] alters receptor binding profiles at histamine H₁R (pKᵢ ranging from 6.8 to 8.7 for oxepines vs. distinct profiles for oxazepines), demonstrating that apparently minor structural modifications produce non-interchangeable pharmacological outcomes [2]. Consequently, substituting Dibenzo[b,f]oxepin-2-yl methyl ether with its 2-methyl, 2-hydroxy, or unsubstituted parent analogs without re-validation risks compromising synthetic yield, photophysical properties, or biological activity in downstream applications.

Lipophilicity Shift
2‑methoxy confers intermediate logP; the 2‑methyl analog is substantially more lipophilic, and the 2‑hydroxy analog more polar. Permeability and solubility profiles may not transfer.
Hydrogen Bond Profile
The methoxy oxygen adds an H‑bond acceptor without a donor. This is not replicated by 2‑methyl (no heteroatom) or 2‑hydroxy (donor + acceptor) forms, altering target interactions.
Reactivity & Regiochemistry
Methoxy is a strong ortho/para director for electrophilic aromatic substitution; methyl and unsubstituted scaffolds lack comparable activation, changing functionalization outcomes.

Evidence-Based Differentiation from Structural Analogs


Lipophilicity Modulation by Methoxy Substituent

The 2-methoxy substituent in Dibenzo[b,f]oxepin-2-yl methyl ether introduces a hydrogen bond acceptor capability absent in the 2-methyl analog, while moderately increasing lipophilicity relative to the 2-hydroxy analog. Calculated logP for the unsubstituted dibenz[b,f]oxepin parent is reported as 3.72 . Introduction of a methoxy group at position 2 is estimated (via fragment-based calculation) to increase logP by approximately +0.5 to +0.8 log units compared to the parent scaffold, whereas a methyl group contributes roughly +0.9 to +1.1 log units, and a hydroxy group decreases logP by approximately -0.7 log units. These differences are sufficient to alter membrane permeability and nonspecific protein binding profiles.

Lipophilicity Comparison
Class-level
Estimated clogP 4.2–4.5
Parent: 3.72; 2‑Me: ~4.6–4.8; 2‑OH: ~3.0–3.2
ΔlogP +0.5 to +0.8 vs parent
Intermediate lipophilicity may balance CNS permeation and aqueous solubility
Calculated values; experimental verification not located
Physicochemical_property Drug_design Lipophilicity

Hydrogen Bond Acceptor Capacity

The methoxy oxygen at position 2 provides a hydrogen bond acceptor site with a calculated topological polar surface area (TPSA) contribution of approximately 9.2 Ų per oxygen atom [1]. In contrast, the 2-methyl analog (2-Methyldibenzo[b,f]oxepine) lacks any heteroatom substituent beyond the ring oxygen and thus has a TPSA of approximately 9.2 Ų (ring oxygen only) vs. ~18.4 Ų for the 2-methoxy derivative. The 2-hydroxy analog has both a hydrogen bond donor and acceptor (TPSA ~29.4 Ų). The intermediate TPSA of Dibenzo[b,f]oxepin-2-yl methyl ether—lacking a donor but providing an additional acceptor—is a distinguishing feature for applications where excessive hydrogen bond donor capacity would be detrimental (e.g., membrane permeation) but where an acceptor site is required for target engagement or crystal packing.

TPSA Comparison
Class-level
~18.4 Ų (2‑OMe)
Parent/2‑Me: ~9.2 Ų; 2‑OH: ~29.4 Ų
ΔTPSA +9.2 vs unsubstituted/2‑Me; -11.0 vs 2‑OH
Intermediate TPSA, no H‑bond donor; supports membrane permeation while retaining acceptor for target engagement
Calculated via fragment method; relevance for CNS design
Molecular_recognition Crystal_engineering Receptor_binding

Synthetic Utility as an Electrophilic Substitution Building Block

The methoxy group at position 2 is a strong ortho/para-directing activating group for electrophilic aromatic substitution (EAS), enabling regioselective functionalization of the adjacent positions on the benzo ring. Published synthetic protocols for dibenzo[b,f]oxepine building blocks utilize methoxy-substituted derivatives (e.g., 3-nitrodibenzo[b,f]oxepine) for further elaboration into azo-photoswitches and microtubule inhibitors [1]. The 2-methoxy derivative is a direct precursor for nitration, halogenation, or formylation at the 1- and/or 3-positions, whereas the 2-methyl analog would direct to different positions with lower activation. The unsubstituted parent requires harsher conditions for initial functionalization, making the methoxy-bearing scaffold a more efficient starting point for library synthesis.

EAS Activation
Class-level
Hammett σₚ −0.27 (OMe) vs −0.17 (Me)
~10× para rate enhancement with OMe
Methoxy activation enables predictable ortho/para functionalization, reducing step count vs unsubstituted parent
LFER estimation; synthetic protocols available
Photopharmacology Building_block Synthetic_chemistry

Metabolic Liability: O-Demethylation vs. Benzylic Oxidation

The 2-methoxy group is susceptible to cytochrome P450-mediated O-demethylation, generating the corresponding 2-hydroxy metabolite (a phenol). In contrast, the 2-methyl analog undergoes benzylic oxidation, producing initially a hydroxymethyl intermediate and ultimately a carboxylic acid metabolite. While both pathways produce more polar metabolites, O-demethylation is typically a faster Phase I metabolic reaction than benzylic methyl oxidation for electron-rich aromatic systems [1]. This differential metabolic fate is significant for studies where metabolite identity and formation rate impact pharmacological interpretation. Class-level data on dibenzo[b,f]oxepine metabolism from bermoprofen (which contains a 2-acetic acid substituent) illustrates that substituent identity at position 2 profoundly affects metabolic stability and clearance, with the acetyl side chain in bermoprofen undergoing distinct oxidative metabolism [2].

Primary Phase I Pathway
Class-level
O‑Demethylation (CYP2D6/1A2) → 2‑OH metabolite
2‑Me analog: benzylic oxidation → acid, typically slower
Predicted CLint 2‑10× higher for O‑demethylation
Faster O‑demethylation may influence metabolic stability; not interchangeable with 2‑methyl analog without re‑optimization
No experimental microsomal data for this specific compound
Drug_metabolism Pharmacokinetics Metabolic_stability

Optimal Research Applications for Dibenzo[b,f]oxepin-2-yl methyl ether


Regioselective Library Synthesis for CNS Drug Discovery

The methoxy group at position 2 activates the aromatic ring toward electrophilic substitution, enabling efficient sequential functionalization at the 1- and 3-positions without requiring pre-installation of directing groups. This regiochemical predictability, combined with the compound's intermediate lipophilicity (estimated clogP ≈ 4.2–4.5), makes it a strategically advantageous starting scaffold for generating CNS-focused compound libraries where one aims to balance blood-brain barrier permeability (favored by moderate lipophilicity) with solubility and metabolic stability. The absence of a hydrogen bond donor in the methoxy substituent (unlike the 2-hydroxy analog) further supports membrane permeation .

Photopharmacology Building Block for Azo-Photoswitches

Recent advances in photopharmacology utilize dibenzo[b,f]oxepine building blocks bearing electron-donating substituents (such as methoxy) for constructing visible-light-responsive azo-photoswitches. The 2-methoxy derivative provides the requisite electronic activation for efficient azo-coupling reactions while contributing to the extended π-conjugation system needed for photoisomerization at biologically compatible wavelengths. Published protocols for analogous methoxy-substituted dibenzo[b,f]oxepine derivatives (e.g., 3-nitro derivatives) demonstrate the feasibility of this synthetic route, with the 2-methoxy substituent serving as a tunable electronic modifier for optimizing E/Z photostationary states .

Metabolite Identification and Prodrug Design Studies

The predictable O-demethylation metabolic pathway of the 2-methoxy group (converting it to the 2-hydroxy analog) makes this compound suitable as a model substrate for cytochrome P450 metabolism studies, particularly for CYP2D6 and CYP1A2 isoform activity screening. Additionally, if the 2-hydroxy metabolite possesses superior pharmacological activity, the 2-methoxy derivative can serve as a potential prodrug form, providing improved oral absorption due to higher lipophilicity before metabolic activation .

Comparative Scaffold-Hopping in GPCR Drug Discovery

For medicinal chemistry programs exploring dibenzo-fused seven-membered heterocycles as bioisosteres, Dibenzo[b,f]oxepin-2-yl methyl ether provides a direct comparator to the corresponding thiepine (sulfur) and oxazepine (nitrogen-containing) scaffolds. Published data demonstrate that dibenzo[b,f]oxepines exhibit high affinity for the histamine H₁ receptor (pKᵢ range 6.8–8.7) with distinct selectivity profiles compared to dibenzo[b,e]oxepines and dibenzo[b,f][1,4]oxazepines. The 2-methoxy substituent adds an additional dimension of differentiation by modulating electronic properties without introducing a hydrogen bond donor, enabling cleaner interpretation of scaffold-hopping SAR .

Application
Selection Property
Validation Focus
CNS‑focused library synthesis
Methoxy‑activated scaffold with intermediate lipophilicity
EAS regiochemistry and permeability assessment
Photopharmacology building block for azo‑photoswitches
Electron‑donating methoxy for azo‑coupling and photoisomerization
E/Z photostationary states and visible‑light response
CYP450 metabolism and prodrug research
Predictable O‑demethylation to 2‑hydroxy metabolite
Metabolic stability and metabolite identification
GPCR scaffold‑hopping research
Dibenzo[b,f]oxepine core as bioisostere comparator
Histamine H₁R affinity and selectivity vs. related scaffolds
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